Etanidazole - 22668-01-5

Etanidazole

Catalog Number: EVT-288317
CAS Number: 22668-01-5
Molecular Formula: C7H10N4O4
Molecular Weight: 214.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Etanidazole (N-(2-hydroxyethyl)-2-nitro-1-imidazole-1-acetamide) is a synthetic 2-nitroimidazole compound developed as a less lipophilic alternative to misonidazole for use as a hypoxic cell radiosensitizer. [, , , ] While structurally similar to misonidazole, etanidazole exhibits a lower lipophilicity, potentially leading to reduced neurotoxicity. [, ] It has been extensively studied for its potential to enhance the effectiveness of radiotherapy in the treatment of various cancers. [, , , , , , ]

Overview

Etanidazole is a nitroimidazole compound primarily recognized for its role as a hypoxic radiosensitizer in cancer treatment. This compound enhances the effectiveness of radiation therapy by selectively targeting hypoxic tumor cells, which are often resistant to conventional radiation due to their low oxygen levels. Etanidazole operates by stabilizing free radicals generated during radiation exposure, leading to increased DNA damage and improved therapeutic outcomes.

Source and Classification

Etanidazole is classified as a nitroimidazole derivative, a category known for its application in both medical and agricultural fields. It is synthesized from various precursors and has been the subject of numerous studies investigating its efficacy and safety in clinical settings. The compound is often utilized in combination with other therapeutic agents to enhance its radiosensitizing effects.

Synthesis Analysis

Methods

The synthesis of etanidazole involves several steps that can vary based on the specific derivatives being produced. A common method includes the reaction of 2-nitroimidazole with various alkyl sulfonamides to form sulfonamide conjugated nitroimidazoles. This process typically employs solvents such as dichloromethane and utilizes techniques like spray drying for formulation into microspheres.

Technical Details

  1. Starting Materials: The synthesis begins with 2-nitroimidazole, which is reacted with sulfonyl chlorides to yield sulfonamide derivatives.
  2. Reaction Conditions: Reactions are generally performed under controlled temperature and pressure conditions to optimize yields.
  3. Purification: After synthesis, compounds are purified using techniques such as recrystallization or chromatography to isolate the desired etanidazole product.
Molecular Structure Analysis

Data

  • Molecular Weight: 157.13 g/mol
  • Melting Point: Approximately 95-97 °C
  • Solubility: Soluble in water, which is beneficial for its application in injectable formulations.
Chemical Reactions Analysis

Reactions

Etanidazole undergoes several chemical reactions that are crucial for its function as a radiosensitizer. These include:

  1. Reduction Reactions: Under hypoxic conditions, etanidazole can be reduced to form reactive intermediates that interact with cellular macromolecules, enhancing DNA damage.
  2. Radical Formation: The compound generates free radicals upon irradiation, which contribute to increased cytotoxicity in tumor cells.

Technical Details

The reactivity of etanidazole is largely attributed to its nitro group, which can undergo reduction under anaerobic conditions, leading to the formation of hydroxylamine derivatives that are more reactive towards biological targets.

Mechanism of Action

Process

Etanidazole acts primarily through the following mechanisms:

  1. Radiosensitization: By stabilizing free radicals produced during radiation therapy, etanidazole enhances the formation of DNA strand breaks.
  2. Selective Targeting: The compound preferentially accumulates in hypoxic regions of tumors, where it exerts its effects more effectively compared to normoxic tissues.

Data

Research indicates that etanidazole can significantly improve tumor control rates when used in conjunction with radiation therapy, particularly in solid tumors characterized by hypoxia.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • pH Range: The pH of aqueous solutions tends to be neutral.
  • Reactivity: Reacts with reducing agents under hypoxic conditions, enhancing its radiosensitizing capabilities.
Applications

Scientific Uses

Etanidazole has several significant applications in the field of oncology:

  1. Radiation Therapy Enhancement: Used in clinical settings to enhance the efficacy of radiotherapy for various cancers.
  2. Research Tool: Employed in laboratory studies to investigate mechanisms of hypoxia-induced resistance in tumors.
  3. Formulation Development: Investigated for use in controlled-release systems such as microspheres and nanoparticles, improving delivery and efficacy.

Research continues into optimizing etanidazole formulations and exploring its potential in combination therapies for better patient outcomes in cancer treatment.

Historical Development and Rationale for Etanidazole as a Hypoxic Radiosensitizer

Evolution from First-Generation Nitroimidazoles (Misonidazole) to Etanidazo

The development of etanidazole (SR-2508) emerged as a strategic response to the clinical limitations of first-generation nitroimidazole radiosensitizers, particularly misonidazole. Pioneering work by Brown, Lee, and colleagues in the early 1980s aimed to mitigate the dose-limiting neurotoxicity observed with misonidazole while preserving hypoxic cell radiosensitization efficacy. Misonidazole demonstrated promising preclinical activity but failed in clinical trials due to severe peripheral neuropathies occurring in >50% of patients at radiosensitizing doses, restricting its therapeutic utility [1] [9].

Etanidazole was engineered specifically to overcome this toxicity barrier. Its clinical rationale was anchored in the hypothesis that reducing lipophilicity would decrease neural tissue penetration and accelerate systemic clearance. Unlike misonidazole (octanol-water partition coefficient P = 0.43), etanidazole features a polar 2-hydroxyethyl side chain attached to the acetamide group, yielding a significantly lower partition coefficient (P = 0.046) [5] [9]. This molecular refinement enabled administration of etanidazole at doses three times higher than misonidazole (cumulative doses of 30–40 g/m² vs. 12 g/m²) while maintaining plasma concentrations sufficient for radiosensitization [1] [2]. Early phase I trials confirmed reduced neurotoxicity incidence, validating the structure-based optimization approach [8].

Table 1: Comparative Properties of Key Nitroimidazole Radiosensitizers

CompoundPartition Coefficient (P)Cumulative Dose Limit (g/m²)Neurotoxicity Incidence (%)
Misonidazole0.4312>50
Etanidazole (SR-2508)0.04630-406-22*
Nimorazole0.2090<10

Note: Neurotoxicity incidence for etanidazole varied with dosing strategy; 22% in early trials without pharmacokinetic monitoring, reduced to 6% with AUC-based dose adjustment [2] [8].

Structural Optimization for Reduced Neurotoxicity and Improved Pharmacokinetics

Etanidazole’s molecular design (chemical name: N-(2-Hydroxyethyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide) strategically replaced misonidazole’s hydrophobic 2-nitroimidazole core with a hydrophilic hydroxyethylacetamide side chain. This modification profoundly altered its pharmacokinetic behavior:

  • Reduced Lipophilicity: The 10-fold lower octanol-water partition coefficient (0.046 vs. 0.43) minimized blood-brain barrier penetration, decreasing central and peripheral neurotoxicity risk [5] [9].
  • Enhanced Renal Clearance: Etanidazole’s water solubility facilitated rapid urinary excretion (plasma elimination t½ ~12 hours vs. misonidazole’s ~14 hours), reducing systemic exposure [2] [10].
  • Linear Pharmacokinetics: Dose-proportional plasma concentrations enabled predictable drug exposure management [8].

Pharmacokinetic monitoring in clinical trials (RTOG 85-27) revealed that neurotoxicity correlated strongly with total drug exposure (Area Under Curve, AUC). Implementing AUC-guided dose adjustments—limiting cumulative exposure to <40 mM·hr—reduced Grade I/II peripheral neuropathy from 65% (unmodified dosing) to 6% (individualized dosing) [2] [8]. This established etanidazole as the first nitroimidazole permitting near-complete radiotherapy course coverage (17–19 doses) without prohibitive toxicity [1].

Table 2: Impact of Pharmacokinetic Monitoring on Etanidazole Neurotoxicity (RTOG Data)

Dosing StrategyPatients (n)Neurotoxicity Incidence (%)Grade II Neurotoxicity (%)
Unmodified (2 g/m² × 17)26651
Schedule Adjustment9550
AUC-Guided Individualization1960

Key Preclinical Studies Establishing Hypoxia-Selective Radiosensitization Mechanisms

Etanidazole’s radiosensitization mechanism hinges on its electron-affinic nitro group, which mimics oxygen’s ability to "fix" radiation-induced DNA damage in hypoxic cells. Under hypoxic conditions, ionizing radiation generates DNA free radicals. Oxygen normally reacts with these radicals, forming peroxy radicals that cause irreparable DNA strand breaks. Etanidazole substitutes for oxygen via the following pathway:

  • Radical Adduct Formation: The nitro group accepts an electron to form a radical anion that binds DNA radicals, preventing repair [3] [6].
  • Cytotoxic Metabolite Generation: Further reduction produces reactive intermediates (e.g., hydroxylamines) that alkylate DNA and deplete glutathione, enhancing oxidative stress [7] [10].

Preclinical studies demonstrated etanidazole’s hypoxia-specific activity:

  • In Vitro: Chinese hamster ovary cells under anoxia showed Sensitizer Enhancement Ratios (SER) of 1.8–2.5 at 1–5 mM concentrations, comparable to misonidazole but achievable at lower toxicity [10].
  • In Vivo: Murine SCCVII tumors exhibited SER values of 2.5–3.0 when irradiated intraoperatively with a single high-dose etanidazole bolus (12 g/m²), achieving tissue concentrations 5–10× higher than fractionated dosing [1].

Synergistic approaches were explored to amplify etanidazole’s effects:

  • Combination with Paclitaxel: In H22 hepatocellular carcinoma xenografts, etanidazole (200 mg/kg) plus paclitaxel (1 mg/kg) before irradiation significantly enhanced tumor growth inhibition versus single agents (p<0.01), linked to suppressed HIF-1α expression [4].
  • Continuous Infusion in Brachytherapy: Prolonged exposure (48–96 hour IV infusion) during low-dose-rate radiation exploited "reductive activation" in chronically hypoxic cells, generating cytotoxic metabolites at lower peak concentrations [1] [6].

Table 3: Radiosensitization Enhancement Ratios (SER) for Etanidazole Across Models

Experimental ModelDosing RegimenRadiation DoseSERKey Finding
Murine SCCVII tumorSingle intraoperative dose (12 g/m²)10–20 Gy2.5–3.0High tissue concentrations achievable
Murine HCC H22 xenograftEtanidazole + Paclitaxel5 Gy × 11.35*Synergistic inhibition vs. single agents
Human HT-29 spheroidsContinuous infusion (1 mM)2 Gy × 51.8Enhanced reductive metabolite toxicity

Note: *Tumor growth inhibition rate 35% for combination vs. 0% for radiation alone [4].

Properties

CAS Number

22668-01-5

Product Name

Etanidazole

IUPAC Name

N-(2-hydroxyethyl)-2-(2-nitroimidazol-1-yl)acetamide

Molecular Formula

C7H10N4O4

Molecular Weight

214.18 g/mol

InChI

InChI=1S/C7H10N4O4/c12-4-2-8-6(13)5-10-3-1-9-7(10)11(14)15/h1,3,12H,2,4-5H2,(H,8,13)

InChI Key

WCDWBPCFGJXFJZ-UHFFFAOYSA-N

SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCCO

Solubility

Water > 100 (mg/mL)
Methanol 60 (mg/mL)
Ethanol 30 (mg/mL)
Chloroform < 1 (mg/mL)

Synonyms

Etanidazole
NSC 301467
NSC-301467
NSC301467
SR 2508
SR-2508
SR2508

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.